molecular formula C14H17ClN2O B11697543 4-Chloro-N'-(4-methylcyclohexylidene)benzohydrazide

4-Chloro-N'-(4-methylcyclohexylidene)benzohydrazide

Cat. No.: B11697543
M. Wt: 264.75 g/mol
InChI Key: ORYQOCRMYVUITM-UHFFFAOYSA-N
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Description

4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide is an organic compound with the molecular formula C14H17ClN2O It is a derivative of benzohydrazide, characterized by the presence of a chloro group and a methylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methylcyclohexanone. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is heated for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing its biological effects.

Comparison with Similar Compounds

  • 4-Chloro-N’-(4-methoxybenzylidene)benzohydrazide
  • 4-Chloro-N’-(4-hydroxybenzylidene)benzohydrazide
  • 4-Chloro-N’-(4-ethoxybenzylidene)benzohydrazide

Comparison: 4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide is unique due to the presence of the methylcyclohexylidene moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

4-chloro-N-[(4-methylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C14H17ClN2O/c1-10-2-8-13(9-3-10)16-17-14(18)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,18)

InChI Key

ORYQOCRMYVUITM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNC(=O)C2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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